molecular formula C20H31N3O4S B11349760 1-(benzylsulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11349760
M. Wt: 409.5 g/mol
InChI Key: RHVNUOKOTKPOHO-UHFFFAOYSA-N
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Description

N-[3-(MORPHOLIN-4-YL)PROPYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of morpholines. These compounds contain a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps. One of the common synthetic routes includes the reaction of 3-(4-morpholino)propyl isothiocyanate with appropriate reagents to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-[3-(MORPHOLIN-4-YL)PROPYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

N-[3-(MORPHOLIN-4-YL)PROPYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as 3-(4-morpholino)propyl isothiocyanate and 3-(N-morpholino)propanesulfonic acid . These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of N-[3-(MORPHOLIN-4-YL)PROPYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H31N3O4S/c24-20(21-9-4-10-22-13-15-27-16-14-22)19-7-11-23(12-8-19)28(25,26)17-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H,21,24)

InChI Key

RHVNUOKOTKPOHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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